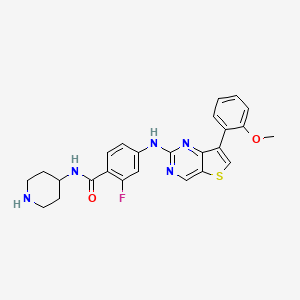
FAK inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAK inhibitor 6 is a chemical compound designed to inhibit the activity of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in signal transduction mediated by both growth factor receptors and integrins. FAK is highly expressed in various tumors and is associated with poor prognosis. The inhibition of FAK impedes tumorigenesis, metastasis, and drug resistance in cancer, making this compound a promising therapeutic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAK inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce various substituents that enhance the inhibitory activity against FAK. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
Chemical Reactions Analysis
Types of Reactions
FAK inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often tested for their efficacy in inhibiting FAK activity and their potential as therapeutic agents .
Scientific Research Applications
FAK inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various chemical pathways and reactions.
Biology: Investigated for its effects on cell signaling, migration, and adhesion in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in tumors with high FAK expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FAK.
Mechanism of Action
FAK inhibitor 6 exerts its effects by inhibiting the phosphorylation of FAK, thereby blocking intracellular signaling through the cell membrane. This inhibition disrupts various downstream pathways involved in cell proliferation, migration, and survival. The molecular targets of this compound include the kinase domain of FAK and its associated signaling proteins, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
Comparison with Similar Compounds
FAK inhibitor 6 is compared with other similar compounds, such as:
IN10018: Another FAK inhibitor with potent anti-tumor activity.
Defactinib: A selective FAK inhibitor used in clinical trials for cancer treatment.
GSK2256098: A FAK inhibitor with demonstrated efficacy in preclinical studies.
This compound is unique in its specific chemical structure and its ability to induce apoptosis in cancer cells with relatively low cytotoxicity. This makes it a valuable addition to the arsenal of FAK-targeted therapies .
Properties
Molecular Formula |
C25H24FN5O2S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-fluoro-4-[[7-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C25H24FN5O2S/c1-33-21-5-3-2-4-17(21)19-14-34-22-13-28-25(31-23(19)22)30-16-6-7-18(20(26)12-16)24(32)29-15-8-10-27-11-9-15/h2-7,12-15,27H,8-11H2,1H3,(H,29,32)(H,28,30,31) |
InChI Key |
NHLMMNCVSWYEIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC3=CN=C(N=C32)NC4=CC(=C(C=C4)C(=O)NC5CCNCC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
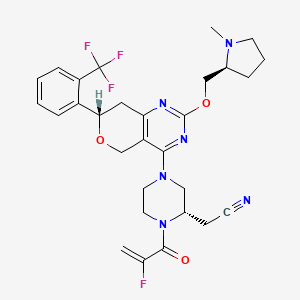
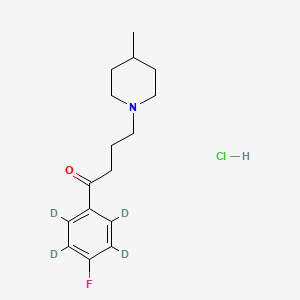
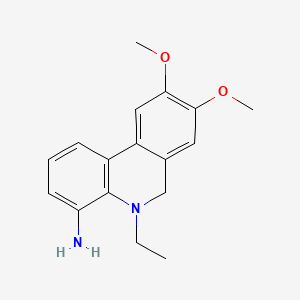
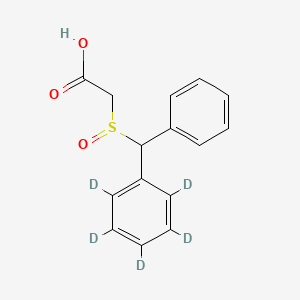
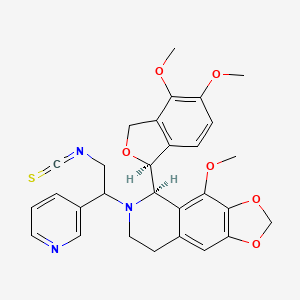
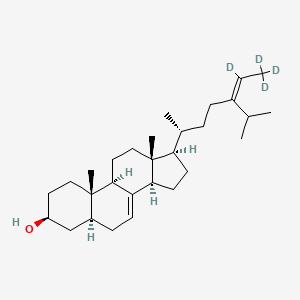
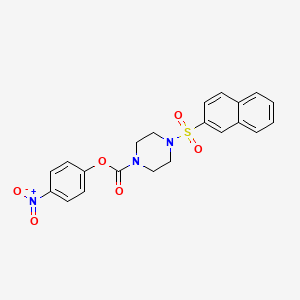
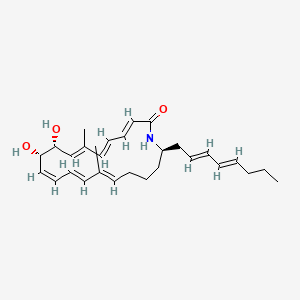
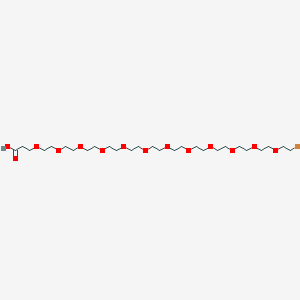
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
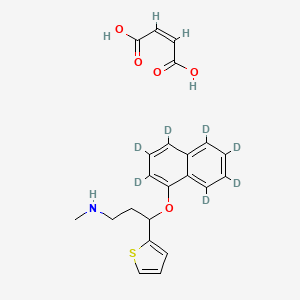
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
